(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N,N-diethylcarbamodithioate
Description
The compound “(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N,N-diethylcarbamodithioate” (hereafter referred to as the target compound) is a pyrazole derivative functionalized with a bromine atom at position 4 and a diethylcarbamodithioate group at the methyl position. Its synthesis involves reacting 4-bromo-5-(bromomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with thiourea in ethanol, yielding the product as a trifluoroacetic acid (TFA) salt with a modest yield of 13% . Key spectroscopic data include:
Properties
IUPAC Name |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3OS2/c1-4-19(5-2)16(22)23-11-13-14(17)15(21)20(18(13)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDDDMKCEFRFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N,N-diethylcarbamodithioate is a synthetic derivative with potential biological activities. Its unique structure suggests various interactions with biological systems, making it a candidate for medicinal chemistry research.
- Molecular Formula: C16H20BrN3OS2
- Molecular Weight: 414.38 g/mol
- CAS Number: 1024232-73-2
- Density: 1.56 g/cm³ (predicted)
- Boiling Point: 607.7 °C (predicted)
Research indicates that this compound may exhibit various biological activities through its interaction with specific biological targets. The presence of the pyrazole ring and carbamodithioate moiety suggests potential enzyme inhibition or modulation of signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of pyrazoles have shown activity against various bacterial strains, including Helicobacter pylori, by inhibiting flagellar motility and assembly, which is crucial for bacterial virulence . The specific activity of this compound against H. pylori remains to be fully elucidated, but the structural similarities suggest a potential for similar effects.
Anticancer Potential
Compounds containing pyrazole rings have been investigated for their anticancer properties. A study focusing on the structure–activity relationship (SAR) of various pyrazole derivatives revealed that modifications at specific positions significantly enhance cytotoxicity against cancer cell lines . While direct evidence for the anticancer activity of the target compound is limited, its structural components indicate a promising avenue for further research.
Cytotoxicity and Selectivity
In vitro studies are essential to evaluate the cytotoxicity of this compound against mammalian cell lines. Preliminary assessments should include:
- MTT Assay : To measure cell viability.
- Selectivity Index : To compare cytotoxic effects on cancer cells versus normal cells.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Compounds related to pyrazoles have shown promising results in inhibiting cancer cell proliferation. Research indicates that derivatives of pyrazole can act on various cancer pathways, potentially leading to the development of novel anticancer agents. For instance, studies have highlighted the ability of similar compounds to induce apoptosis in breast cancer cells through modulation of estrogen receptors .
- Anti-inflammatory Properties : The presence of the pyrazole moiety has been linked to anti-inflammatory effects. Research has demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
- Neuroprotective Effects : Recent studies have suggested that pyrazole derivatives may possess neuroprotective properties, particularly in models of neurodegenerative diseases. The modulation of NMDA receptors by these compounds could lead to therapeutic strategies for conditions like Alzheimer's disease .
Agricultural Applications
- Pesticidal Activity : The compound has been investigated for its potential use as a pesticide due to its ability to disrupt biological processes in pests. Pyrazole derivatives often exhibit insecticidal properties, making them valuable in agricultural settings .
- Herbicidal Properties : Research has shown that certain pyrazole compounds can effectively inhibit weed growth by interfering with metabolic pathways in plants, thus serving as effective herbicides .
Data Tables and Case Studies
Comparison with Similar Compounds
Pyrazole-Based Carboxamide Derivatives (Compounds 3a–3p)
Compounds 3a–3p () are pyrazole-carboxamide derivatives synthesized via EDCI/HOBt-mediated coupling. Key distinctions include:
Key Observations :
Isoindoline-1,3-dione Derivative (Compound 7)
A structurally related compound, 2-((4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione (Compound 7, ), shares the same bromomethyl pyrazole precursor but replaces the carbamodithioate group with an isoindoline-1,3-dione moiety.
Key Observations :
Organolead Carbamodithioates ()
Compounds like [diethylcarbamothioylsulfanyl(diphenyl)plumbyl] N,N-diethylcarbamodithioate () share the carbamodithioate functional group but incorporate lead (Pb) instead of the pyrazole core.
| Parameter | Target Compound | Organolead Carbamodithioate |
|---|---|---|
| Core Structure | Pyrazole with bromo and phenyl groups | Lead (Pb) center with phenyl and carbamodithioate ligands |
| Applications | Unclear (potential intermediate) | Likely used in materials science or catalysis (organometallic properties) |
| Toxicity | Lower (organic framework) | High (Pb content) |
Key Observations :
- The target compound’s organic pyrazole core offers advantages in biocompatibility over lead-containing analogues .
Q & A
Q. Table 1: Key Synthetic Parameters for Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
